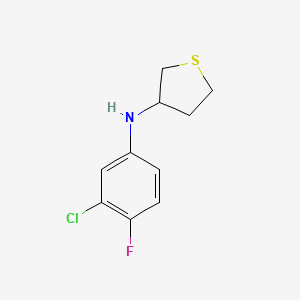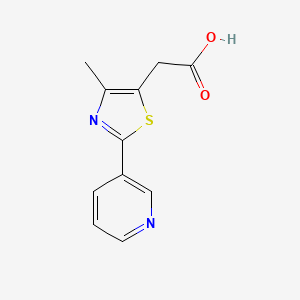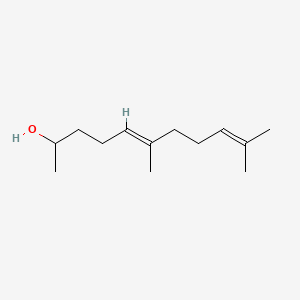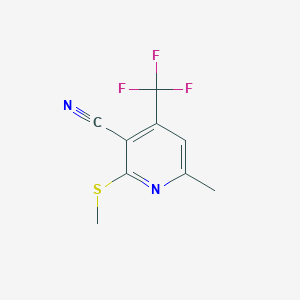![molecular formula C15H15ClN2O3 B12115631 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-methylpiperazine.
Formation of Intermediate: The 6-chlorochromone is reacted with 4-methylpiperazine under controlled conditions to form an intermediate compound.
Carbonylation: The intermediate is then subjected to carbonylation reactions to introduce the carbonyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of chromone oxides.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted chromenones.
Applications De Recherche Scientifique
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-(4-methylpiperazin-1-yl)pyrazine: Shares structural similarities but differs in the core chromenone structure.
N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine: Another compound with a piperazine moiety but different core structure.
Uniqueness
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its specific chromenone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
6-chloro-2-(4-methylpiperazine-1-carbonyl)chromen-4-one |
InChI |
InChI=1S/C15H15ClN2O3/c1-17-4-6-18(7-5-17)15(20)14-9-12(19)11-8-10(16)2-3-13(11)21-14/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
XGJDGJRDFYJIDA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Solubilité |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)

![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)
![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)




![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)

